molecular formula C16H21ClF3N3O B1408486 1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride CAS No. 1924322-22-4

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

Cat. No. B1408486
M. Wt: 363.8 g/mol
InChI Key: JIAGQNKAWMZRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride, commonly known as PF-06651600, is a small molecule compound synthesized by the pharmaceutical company Pfizer. It is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to increased cAMP levels, which has been shown to improve cognitive function and memory in animal models. PF-06651600 has been studied for its potential to treat cognitive disorders such as Alzheimer’s disease, schizophrenia, and Parkinson’s disease.

Scientific Research Applications

  • Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors : Research on a potent, selective anaplastic lymphoma kinase (ALK) inhibitor, similar in structure to the compound , highlighted its potential application in cancer treatment. However, this study also noted that the compound underwent specific enzymatic hydrolysis in plasma, leading to a primary amine product, influencing its pharmacokinetics and efficacy in mice (Teffera et al., 2013).

  • Acyl-CoACholesterol O-Acyltransferase-1 Inhibitors

    : Another related compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • NMDA Receptor Ligands : A compound with a similar structure functioned as an antagonist of the NR1A/2B subtype of the NMDA receptor, showing potential in Parkinson's disease treatment (Wright et al., 1999).

  • Anti-Alzheimer's Agents : N-benzylated derivatives, akin to the compound , were synthesized and evaluated for anti-Alzheimer's activity, showing promising results (Gupta et al., 2020).

  • Antitubercular Agents : Some derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one were synthesized and exhibited good antitubercular activity (Raju et al., 2020).

  • Corrosion Inhibitors : Benzimidazole derivatives, which include similar compounds, were studied for their corrosion inhibition efficiency on N80 steel in hydrochloric acid, showing potential as corrosion inhibitors (Yadav et al., 2016).

  • CGRP Receptor Antagonists : The compound 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, which shares structural features, is a common substructure in CGRP receptor antagonists, indicating its potential in treating migraine or other related conditions (Leahy et al., 2012).

properties

IUPAC Name

1-piperidin-4-yl-3-[[4-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O.ClH/c17-16(18,19)13-3-1-12(2-4-13)11-21-9-10-22(15(21)23)14-5-7-20-8-6-14;/h1-4,14,20H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGQNKAWMZRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(C2=O)CC3=CC=C(C=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 2
1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 3
1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 4
1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 5
1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

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